[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
The synthesis of [1,2,3]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the thermolysis of 5-(2-pyrazinyl)tetrazole at high temperatures (400°C) under low pressure (10⁻⁵ Torr), which yields this compound in a 20% yield . Another approach is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to form the triazolopyrazine ring system .
Chemical Reactions Analysis
[1,2,3]Triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, where halogens or other electrophiles replace hydrogen atoms on the ring system.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Chlorine, bromine, mercuric acetate.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases such as c-Met, which is involved in cancer progression.
Fluorescent Probes: This compound can be used as a fluorescent probe in biochemical assays due to its unique photophysical properties.
Polymer Science: It serves as a structural unit in the synthesis of polymers used in solar cells and other electronic devices.
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a c-Met inhibitor, it binds to the active site of the c-Met protein kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . In the case of GABA A modulation, it binds to the allosteric site of the GABA A receptor, enhancing its inhibitory effects on neurotransmission .
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
- [1,2,3]Triazolo[4,5-b]pyrazine
- [1,2,3]Triazolo[4,5-c]pyridazine
- [1,2,3]Triazolo[4,5-d]pyridazine
These compounds share the triazole ring fused to different heterocyclic systems, but this compound is unique due to its specific ring fusion and the resulting biological activities .
Properties
CAS No. |
51392-75-7 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)4-7-8-9/h1-4H |
InChI Key |
YAFOJTVLHTUFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=N2)C=N1 |
Purity |
95 |
Origin of Product |
United States |
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